Nicodicodine
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Overview
Description
Nicodicodine, also known as 6-nicotinoyldihydrocodeine, is an opioid developed in 1904. It was initially synthesized as a cough suppressant and analgesic. Although not commonly used today, it shares similar activity with other opioids. This compound is metabolized in the liver to produce 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicodicodine is synthesized by treating dihydrocodeine with nicotinic anhydride. The reaction typically occurs at elevated temperatures around 130°C. The process involves the esterification of dihydrocodeine with nicotinic acid to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, reaction time, and purification steps to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, converting this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Oxidized metabolites such as hydroxylated derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nicodicodine has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid metabolism and detection methods.
Biology: Investigated for its effects on opioid receptors and its potential use in studying pain pathways.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new opioid derivatives and formulations.
Mechanism of Action
Nicodicodine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and antitussive effects. The compound is metabolized in the liver to 6-nicotinoyldihydromorphine, which is further metabolized to dihydromorphine. These metabolites also bind to opioid receptors, contributing to the overall pharmacological effects .
Comparison with Similar Compounds
Nicocodeine: An ester of codeine with similar analgesic and antitussive properties.
Nicomorphine: Another opioid derivative with similar metabolic pathways.
Dihydrocodeine: The parent compound from which nicodicodine is synthesized.
Uniqueness: this compound is unique due to its specific metabolic pathway, leading to the formation of 6-nicotinoyldihydromorphine and dihydromorphine. This pathway results in slightly stronger and longer-lasting effects compared to other similar opioids .
Properties
CAS No. |
808-24-2 |
---|---|
Molecular Formula |
C24H26N2O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C24H26N2O4/c1-26-11-9-24-16-6-8-19(29-23(27)15-4-3-10-25-13-15)22(24)30-21-18(28-2)7-5-14(20(21)24)12-17(16)26/h3-5,7,10,13,16-17,19,22H,6,8-9,11-12H2,1-2H3/t16-,17+,19-,22-,24-/m0/s1 |
InChI Key |
GTGRMWCOZHEYRL-MJFIPZRTSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC(=O)C6=CN=CC=C6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC(=O)C6=CN=CC=C6 |
Origin of Product |
United States |
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